molecular formula C25H20F3N5O2 B8103245 Csf1R-IN-1

Csf1R-IN-1

Cat. No.: B8103245
M. Wt: 479.5 g/mol
InChI Key: BMEXIUCHJUGPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Csf1R-IN-1 is a small molecule inhibitor designed to target the Colony Stimulating Factor 1 Receptor (CSF1R), a key regulator of the survival, proliferation, and differentiation of mononuclear phagocytic cells . CSF1R, also known as M-CSFR or CD115, is a type III receptor tyrosine kinase primarily expressed on microglia in the central nervous system and on monocytes, macrophages, and other myeloid lineage cells in the periphery . By inhibiting CSF1R tyrosine kinase activity, this compound blocks downstream signaling pathways, including PI3K/Akt and MEK/ERK, which are critical for maintaining myeloid cell populations . This mechanism provides a powerful research tool for modulating the tumor microenvironment and investigating neuroinflammatory processes. In oncology research, this compound can be used to target Tumor-Associated Macrophages (TAMs). Many cancers secrete CSF1R ligands, recruiting and polarizing TAMs towards an immunosuppressive M2 phenotype that promotes tumor progression and immune evasion . Depleting these CSF1R-dependent TAMs with this compound can help overcome immunosuppression, enhance T-cell infiltration, and improve responses to other anticancer therapies . In neuroscience, this compound is valuable for studying microglia dynamics. CSF1R signaling is essential for microglia survival, and its inhibition allows researchers to temporarily deplete microglia in models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions to elucidate their role in disease pathogenesis . This makes this compound a critical compound for dissecting the role of CSF1R-dependent cells in cancer immunology, neuroinflammation, and various other pathological states. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N5O2/c1-15-6-7-21(31-23(34)16-4-3-5-20(9-16)25(26,27)28)10-22(15)32-24(35)18-8-17(11-29-12-18)19-13-30-33(2)14-19/h3-14H,1-2H3,(H,31,34)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEXIUCHJUGPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CN=CC(=C3)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Lead Compound Modification

The discovery of BPR1R024 originated from the optimization of BPR1K871 (9 ), a quinazoline-based inhibitor with suboptimal pharmacokinetic properties and off-target Aurora kinase (AURA/B) activity. Initial modifications focused on reducing rotatable bonds (NRB) to improve oral bioavailability while retaining CSF1R selectivity. The thiazolylurea moiety in BPR1K871 was replaced with a phenyl group, and the flexible side chain was truncated to lower NRB from 11 to 7. Introduction of a N,N-dimethylamino group at the 7-position of the quinazoline ring yielded intermediate 10 , which exhibited conserved CSF1R inhibition (IC~50~ = 21 nM) but reduced AURA/B activity.

Structural Elaboration for Kinase Selectivity

To further attenuate AURA/B inhibition, bulky substituents were introduced into the quinazoline scaffold. Elongation of the terminal side chain in 11 and substitution of the benzyl group with a pyridyl moiety culminated in BPR1R024 (12 ). These modifications enhanced CSF1R selectivity (IC~50~ = 0.53 nM) while minimizing off-target effects (AURA/B inhibition <50% at 1 µM). Critical synthetic steps included:

  • CuI-catalyzed coupling : A pivotal O-selective coupling reaction between 61f and p-aminophenol (49 ) enabled the introduction of the dimethylaminoquinazoline core.

  • Reductive amination : Formaldehyde-mediated reductive amination of aniline 64 facilitated the installation of the terminal pyridyl group.

Chemistry and Intermediate Synthesis

Key Building Blocks and Reaction Schemes

The synthesis of BPR1R024 relied on three primary building blocks (51 , 54a–c , and 57a–n ) constructed via the following routes (Scheme 1):

  • Urea formation : p-Aminophenol (49 ) reacted with phenyl isocyanate (50a ) to form urea 51 .

  • Carbamate synthesis : Anilines 52a–c were treated with p-nitrophenyl chloroformate (53 ) to yield carbamates 54a–c .

  • Amine preparation : Reduction of nitriles 55a–c with NaBH~4~ and CoCl~2~, followed by Boc deprotection, afforded amines 56a–c .

Table 1: Intermediate Inhibitory Activities Against CSF1R and AURA/B

CompoundCSF1R IC~50~ (nM)AURA Inhibition @1 µMAURB Inhibition @1 µM
9 0.5382%79%
10 2140%61%
12 0.53<50%<50%

Crystallographic Validation and Binding Mode Analysis

Co-Crystal Structure of BPR1R024 with CSF1R

A 1.9 Å resolution co-crystal structure of BPR1R024 bound to CSF1R (PDB: 4HW7 mutant) revealed critical interactions:

  • Hinge binding : The quinazoline N1 atom accepts a hydrogen bond from Cys-666, while the pyrrole NH donates to the Cys-666 carbonyl oxygen.

  • Hydrophobic pocket occupancy : The pyridyl terminal group occupies a hydrophobic region, enhancing binding affinity (K~d~ = 26 nM for autoinhibited CSF1R).

Table 2: Binding Affinities of Select CSF1R Inhibitors

CompoundCSF1R IC~50~ (nM)K~d~ (Autoinhibited CSF1R, nM)
23 0.526
45 0.32.3
12 0.5326

Pharmacokinetic and Selectivity Profiling

ADME Optimization

BPR1R024 demonstrated improved pharmacokinetics over earlier analogs, with a 3.5-fold increase in oral bioavailability (F = 34%) in murine models. Key enhancements included:

  • Reduced CYP inhibition : The pyridyl group minimized interactions with cytochrome P450 enzymes.

  • Plasma stability : Half-life (t~1/2~) extended to 4.2 hours in rats.

Kinome-Wide Selectivity

Profiling against 468 kinases revealed >100-fold selectivity for CSF1R over AURA/B, KIT, and PDGFRα. Off-target inhibition of FLT3 and RET remained below 20% at 1 µM.

Industrial-Scale Synthesis Considerations

Process Chemistry Challenges

Large-scale production of BPR1R024 required addressing:

  • Low-yielding S~N~Ar reactions : Catalytic coupling with CuI/1,10-phenanthroline improved yields to 78%.

  • Purification hurdles : Reverse-phase chromatography replaced crystallization for isolating polar intermediates .

Chemical Reactions Analysis

Types of Reactions

CSF1R-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of modified compounds with different functional groups .

Scientific Research Applications

Targeting Tumor-Associated Macrophages (TAMs)

Csf1R-IN-1 is primarily investigated for its ability to modulate the tumor microenvironment by targeting TAMs, which are known to promote tumor growth and metastasis. The inhibition of CSF1R signaling can lead to a shift in the polarization of TAMs from a pro-tumorigenic M2-like phenotype to an anti-tumorigenic M1-like phenotype. Studies have demonstrated that this compound can effectively reduce the population of M2-like TAMs while enhancing the infiltration of cytotoxic CD8+ T cells into tumors, thereby improving anti-tumor immunity .

Key Findings:

  • Inhibition of Tumor Growth : In vivo studies using mouse models have shown that this compound administration significantly delays tumor progression by altering the immune landscape within the tumor .
  • Reprogramming TAMs : this compound facilitates the repolarization of TAMs, which is crucial for developing effective immunotherapies against various cancers, including breast and lung cancers .

Combination Therapies

This compound is being explored in combination with other therapeutic agents to enhance overall efficacy. The favorable safety profile observed in early clinical trials makes it an attractive candidate for combination therapies alongside standard chemotherapy and immunotherapy .

Modulation of Microglial Activity

This compound also shows potential in treating neurodegenerative diseases by modulating microglial activity. CSF1R plays a critical role in microglial homeostasis and neurogenesis. Inhibiting CSF1R can lead to beneficial effects on neuronal survival and function, particularly in conditions like Alzheimer's disease and multiple sclerosis .

Research Insights:

  • Neuroprotective Effects : Studies indicate that inhibiting CSF1R can enhance microglial survival and promote neuroprotective mechanisms, suggesting a dual role in both immune modulation and neuronal support .
  • Targeting Neuroinflammation : this compound may help reduce neuroinflammatory responses associated with various neurological disorders, potentially improving patient outcomes .

CSF1R Radiotracers

Recent advancements have focused on developing CSF1R-targeted radiotracers for imaging purposes. These radiotracers can help visualize CSF1R expression in tumors and inflammatory lesions, providing valuable diagnostic information that can guide therapeutic decisions .

Potential Benefits:

  • Enhanced Imaging Techniques : The development of positron emission tomography (PET) tracers targeting CSF1R could significantly improve diagnostic capabilities for monitoring disease progression and treatment response in cancer patients .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Cancer ImmunotherapyReprogramming TAMs from M2 to M1 phenotypeDelays tumor growth; enhances CD8+ T cell infiltration
NeuroinflammationModulating microglial activityPromotes neuronal survival; reduces inflammatory responses
Diagnostic ImagingDevelopment of CSF1R-targeted radiotracersImproved visualization of tumors and inflammatory lesions

Comparison with Similar Compounds

MCULE-8715589337

Key Similarities and Differences :

  • Binding Stability : Molecular dynamics simulations reveal that CSF1R-IN-1 and MCULE-8715589337 exhibit lower RMSD values (3 Å and 2.4 Å, respectively) compared to a reference compound (3–3.5 Å), indicating superior structural stability .
  • Molecular Interactions :
    • This compound : Forms hydrogen bonds with ILE555 and ASP633 , pi-pi stacking with PHE552 , and a water-bridge interaction with SER632 .
    • MCULE-8715589337 : Engages in hydrogen bonds with ASP633 , SER632 , LYS506 , and GLU523 , suggesting a broader interaction network .
  • MCULE-8715589337: Exhibits moderate, non-selective activity in both cell lines (IC50: ~37–39 μM) .

Table 1: Comparative Profile of this compound and MCULE-8715589337

Parameter This compound MCULE-8715589337
IC50 (CSF1R) 0.5 nM Not reported
RMSD (Å) 3.0 2.4
Key Interactions ILE555, ASP633, PHE552 ASP633, SER632, LYS506
Selectivity High (MiaPaCa-2 cells) Low (both cell lines)

c-Fms-IN-1

Key Similarities and Differences :

  • Potency : c-Fms-IN-1 has a slightly lower IC50 (0.8 nM) compared to this compound (0.5 nM), suggesting marginally higher in vitro efficacy .
  • Target Specificity : While this compound is highly selective for CSF1R, c-Fms-IN-1 may exhibit off-target effects due to its broader kinase inhibition profile .
  • Clinical Applications : this compound is prioritized for pancreatic cancer research, whereas c-Fms-IN-1 is often used in inflammatory disease models .

Table 2: this compound vs. c-Fms-IN-1

Parameter This compound c-Fms-IN-1
IC50 (CSF1R) 0.5 nM 0.8 nM
Selectivity High Moderate
Primary Use Cancer immunotherapy Inflammation research

GW2580 and Ki20227

  • GW2580 : A brain-penetrant CSF1R inhibitor with an IC50 of ~1 nM. Unlike this compound, it is used in neurodegenerative disease studies due to its ability to cross the blood-brain barrier .
  • Ki20227 : Shows dual inhibition of CSF1R and c-KIT (IC50: 2 nM and 12 nM, respectively). Its broader target profile limits direct comparability to this compound’s specificity .

Table 3: Broader CSF1R Inhibitor Landscape

Compound IC50 (CSF1R) Key Features
This compound 0.5 nM High selectivity, pancreatic cancer
GW2580 ~1 nM Brain-penetrant, neuroinflammation
Ki20227 2 nM Dual c-KIT/CSF1R inhibition

Research Findings and Implications

  • Mechanistic Superiority : this compound’s stable binding (low RMSD) and selective cytotoxicity in MiaPaCa-2 cells position it as a promising candidate for pancreatic cancer therapy .
  • Limitations : Its lack of efficacy in PANC-1 cells underscores the need for biomarker-driven patient stratification in clinical trials .
  • Competitive Landscape : While MCULE-8715589337 and c-Fms-IN-1 offer unique interaction profiles or potency, this compound’s balance of selectivity and pharmacokinetics makes it a standout candidate .

Biological Activity

Csf1R-IN-1 is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), which plays a critical role in various biological processes, particularly in the immune system and central nervous system (CNS). This article provides an overview of the biological activity of this compound, including its mechanisms of action, effects on different cell types, and implications for therapeutic applications.

Overview of CSF1R

CSF1R is a tyrosine kinase receptor that regulates the survival, proliferation, and differentiation of myeloid cells, including macrophages and microglia. It is activated by two ligands: colony stimulating factor 1 (CSF1) and interleukin-34 (IL-34) . Dysregulation of CSF1R signaling has been implicated in several diseases, including neurodegenerative disorders and cancer .

This compound functions by blocking CSF1R activation, thereby inhibiting downstream signaling pathways that promote macrophage survival and proliferation. This inhibition leads to the depletion of tumor-associated macrophages (TAMs) in various cancer models, shifting the immune landscape towards a more anti-tumorigenic profile . The compound has shown efficacy in repolarizing M2-like TAMs to M1-like phenotypes, which are associated with anti-tumor immunity .

1. Macrophage Modulation

  • Depletion of TAMs : this compound has been demonstrated to significantly reduce the population of M2-like macrophages within tumors, enhancing the infiltration of cytotoxic CD8+ T cells .
  • Impact on Monocyte Populations : Treatment with this compound alters monocyte dynamics, leading to an increase in inflammatory monocytes while depleting resident macrophages in tissues such as the liver and gastrointestinal tract .

2. Neuroprotection

  • In models of neurodegeneration, this compound has been shown to affect microglial activation and survival. By inhibiting CSF1R signaling, it may reduce neuroinflammation associated with diseases like Alzheimer's .

3. Case Studies

  • In a study involving SIV-infected rhesus macaques, treatment with a CSF1R inhibitor similar to this compound resulted in a significant reduction in perivascular macrophages and viral load in the brain . This indicates potential applications for treating viral infections affecting the CNS.

Research Findings

StudyFindings
Nandi et al. (2012)Demonstrated that CSF1R is essential for microglial development; this compound could modulate this process.
Chitu & Stanley (2017)Highlighted the role of CSF1R in macrophage signaling pathways; inhibition could disrupt these pathways effectively.
Recent Cancer StudiesShowed that this compound enhances anti-tumor immunity by repolarizing TAMs and increasing T cell infiltration .

Implications for Therapy

The inhibition of CSF1R through compounds like this compound presents a promising therapeutic strategy for various conditions:

  • Cancer : By targeting TAMs, this compound can enhance the efficacy of existing immunotherapies.
  • Neurodegenerative Diseases : Modulating microglial activity may offer new avenues for treatment in diseases characterized by chronic inflammation.

Q & A

Q. Basic Experimental Design

  • Caco-2 Permeability Assays : Measure apical-to-basolateral transport to predict intestinal absorption. Use 10 µM this compound in HBSS buffer, with LC-MS/MS quantification. Include reference compounds (e.g., Metoprolol for low permeability) .
  • Plasma Stability : Incubate this compound in mouse/human plasma (37°C, 1–24 hours) and quantify degradation via HPLC .

How can contradictory efficacy results (e.g., MiaPaCa-2 vs. PANC-1 pancreatic cancer cells) be systematically analyzed?

Advanced Data Contradiction Analysis
In a 2024 AACR study, this compound showed inhibition in MiaPaCa-2 but not PANC-1 cells . To resolve discrepancies:

  • Genetic Profiling : Compare CSF1R/ROR1 expression levels (qPCR, Western blot) and phosphorylation status (phospho-CSF1R ELISA) across cell lines .
  • Microenvironmental Factors : Test this compound in 3D spheroid models with stromal cells to mimic TAM interactions, which may drive differential responses .
  • Off-Target Screening : Use CRISPR-Cas9 CSF1R-knockout lines to confirm on-target effects. If ROR1 inhibition is observed (as in ), perform competitive binding assays with ROR1-specific inhibitors .

What strategies are recommended for optimizing this compound’s in vivo pharmacokinetic parameters in preclinical studies?

Q. Advanced Pharmacokinetic Optimization

  • Dose Escalation : Conduct oral gavage studies in mice (1–50 mg/kg) with serial blood sampling. Calculate bioavailability (AUC), half-life (t1/2), and Cmax using non-compartmental analysis (NCA) .
  • Tissue Distribution : Use radiolabeled this compound (e.g., ^14C) to quantify uptake in tumors, liver, and brain (critical for CNS-penetrant inhibitors) .
  • Metabolite Identification : Perform LC-HRMS on plasma/tissue homogenates to identify major metabolites and assess CYP450-mediated interactions .

How should researchers design a kinase selectivity panel to confirm this compound’s specificity?

Q. Advanced Selectivity Profiling

  • Panel Composition : Include CSF1R homologs (PDGFRα/β, KIT) and structurally related kinases (FLT3, VEGFR2). Use a commercial kinase panel (e.g., Eurofins KinaseProfiler) at 1 µM ATP .
  • Data Interpretation : Apply a selectivity score (IC50 ratio vs. CSF1R). For example, this compound’s >100-fold selectivity over FLT3 (Kd = 0.74 nM for Crenolanib ) reduces off-target risk.
  • Structural Validation : Perform co-crystallization or molecular docking (e.g., Glide XP) to confirm binding to CSF1R’s ATP pocket vs. other kinases .

What are best practices for validating this compound’s target engagement in complex tumor microenvironments?

Q. Advanced Mechanistic Validation

  • Phosphoproteomics : Use multiplexed phospho-tyrosine arrays to map CSF1R downstream signaling (e.g., PI3K/AKT, MAPK) in treated vs. untreated TAMs .
  • In Vivo Pharmacodynamics : In orthotopic tumor models, quantify TAM depletion via immunohistochemistry (IHC: F4/80+ cells) and correlate with this compound plasma levels .
  • Single-Cell RNA Sequencing : Profile treated tumors to identify transcriptional changes in TAM subsets (e.g., M1 vs. M2 polarization markers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Csf1R-IN-1
Reactant of Route 2
Reactant of Route 2
Csf1R-IN-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.